molecular formula C13H15IN2O3 B13086424 Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B13086424
M. Wt: 374.17 g/mol
InChI Key: INOLWUBXHMLCJV-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 3, a methoxy group at position 4, and a tert-butoxycarbonyl (Boc) protecting group at the pyrrole nitrogen. The iodine atom enhances reactivity for metal-catalyzed couplings, while the methoxy group modulates electronic properties and solubility .

Properties

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

tert-butyl 3-iodo-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-7-8(14)10-9(18-4)5-6-15-11(10)16/h5-7H,1-4H3

InChI Key

INOLWUBXHMLCJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This reaction enables aryl- or heteroaryl-group introduction at the C-3 position via palladium-catalyzed coupling with boronic acids.
Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/H₂O or THF

  • Temperature: 80–100°C

SubstrateBoronic AcidYield (%)Reference
3-Iodo-pyrrolopyridine4-Methoxyphenyl72
3-Iodo-pyrrolopyridine3-Pyridyl68

Key Finding : The Boc-protected nitrogen does not interfere with coupling efficiency, eliminating the need for additional deprotection steps .

Sonogashira Coupling

Used to install alkynyl groups at C-3 for further functionalization.
Conditions :

  • Catalyst: PdCl₂(PPh₃)₂/CuI

  • Base: Et₃N or DIPEA

  • Solvent: THF or DMF

  • Temperature: 60–80°C

AlkyneProductYield (%)Reference
Trimethylsilylacetylene3-(Trimethylsilylethynyl)85
Phenylacetylene3-Phenylethynyl78

Note : Desilylation with TBAF yields terminal alkynes for click chemistry applications .

Nucleophilic Substitution

The iodine atom at C-3 undergoes nucleophilic displacement under mild conditions.

Conditions :

  • Nucleophile: NaN₃, KCN, or amines

  • Solvent: DMF or DMSO

  • Temperature: 50–80°C

NucleophileProductYield (%)Reference
NaN₃3-Azido-pyrrolopyridine90
Morpholine3-Morpholino65

Limitation : Steric hindrance from the methoxy group at C-4 reduces reactivity with bulky nucleophiles.

Boc Removal

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrole NH for further modifications.
Conditions :

  • Reagent: TFA in DCM or HCl in dioxane

  • Temperature: 0–25°C

Deprotection MethodProductYield (%)Reference
TFA/DCM1H-Pyrrolo[2,3-b]pyridine95
HCl/dioxane1H-Pyrrolo[2,3-b]pyridine88

Application : Deprotected intermediates undergo alkylation or acylation at N-1 .

Methoxy Group Demethylation

The 4-methoxy group can be converted to a hydroxyl group for electrophilic substitutions.
Conditions :

  • Reagent: BBr₃ in DCM

  • Temperature: −78°C to 25°C

  • Yield: 70–80%

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Example : Reaction with hydrazine yields pyrazolo[3,4-b]pyridines under microwave irradiation (150°C, 30 min, 65% yield) .

Comparative Reactivity Data

Reaction TypeKey Reagents/ConditionsTypical Yield (%)Selectivity
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80°C65–75High
SonogashiraPdCl₂(PPh₃)₂/CuI, Et₃N, 60°C75–85Moderate
Nucleophilic SubstitutionNaN₃, DMF, 50°C85–90High

Critical Insight : The 4-methoxy group electronically deactivates the pyrrolopyridine core, necessitating elevated temperatures in cross-couplings .

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use in catalytic cycles due to its unique structure.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Industry

    Material Science:

    Agrochemicals: Used in the synthesis of agrochemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Iodo vs. Bromo Substituents : The iodine atom in the target compound and Compound 10 () offers superior reactivity in cross-coupling reactions compared to bromine (). For example, iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, enabling efficient synthesis of biaryl structures .
  • Methoxy vs. In contrast, the pyrazolyl group in ’s compound introduces hydrogen-bonding capability, which is advantageous in drug design .
  • Boc Protection : The Boc group in all tert-butyl derivatives enhances stability during synthesis and purification. However, its bulkiness may sterically hinder reactions at adjacent positions compared to smaller protecting groups (e.g., methyl esters in ) .

Physicochemical Properties

  • Solubility: The methoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogs. Pyrazolyl-containing derivatives () may exhibit even higher solubility due to their heteroaromatic nature .
  • Stability : Boc-protected compounds (e.g., target, ) are generally stable under basic and acidic conditions but require careful handling to avoid deprotection. In contrast, methyl esters () are more prone to hydrolysis .

Biological Activity

Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃I N₂O₂
  • Molecular Weight : 344.1483 g/mol
  • CAS Number : 1174038-59-5
  • Purity : ≥97% .

The compound is believed to act as a kinase inhibitor, which is crucial for regulating various cellular processes. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often linked to cancer and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a study demonstrated that compounds with similar structures exhibited nanomolar-level inhibitory activity against specific cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the inhibition of critical signaling pathways .

Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Induces apoptosis in cancer cell lines
Kinase Inhibition Effective against DYRK1A with nanomolar IC50
Anti-inflammatory Reduces pro-inflammatory markers in microglial cells

Detailed Research Findings

  • Anticancer Activity : A derivative of pyrrolo[2,3-b]pyridine demonstrated significant cytotoxicity against HeLa and L363 cancer cell lines, with an IC50 value indicating effective inhibition at low concentrations .
  • Kinase Inhibition Studies : In enzymatic assays, the compound showed robust inhibition of DYRK1A activity, suggesting its potential as a therapeutic agent in conditions where DYRK1A is implicated .
  • Oxidative Stress Reduction : The compound was evaluated for its ability to scavenge free radicals in vitro, demonstrating significant antioxidant activity which may contribute to its protective effects against cellular damage .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or iodination of a pyrrolopyridine precursor. For example:

  • Iodination Protocol : React tert-butyl 4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate with N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) in dichloromethane at 0°C to room temperature .
  • Cross-Coupling : Use Suzuki-Miyaura coupling with a boronic acid partner, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water at 80–105°C .

Q. Key Optimization Parameters :

  • Reaction temperature (0–105°C depending on step).
  • Catalyst loading (1–5 mol% Pd).
  • Solvent polarity (MTBE, dioxane, or DCM).

Q. How is the compound characterized, and what analytical techniques are critical?

Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., iodinated position) and Boc/methoxy group integrity. For example, the tert-butyl group appears as a singlet at ~1.65 ppm (¹H) and 28 ppm (¹³C) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₄IN₂O₃: 389.0143) .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns (if crystalline derivatives are available) .

Q. Critical Considerations :

  • Monitor for deprotection of the tert-butyl group under acidic conditions.
  • Use deuterated DMSO or CDCl₃ for NMR, depending on solubility .

Advanced Research Questions

Q. How can cross-coupling reactions involving the iodo substituent be optimized for diverse functionalization?

Methodological Answer : The iodo group is highly reactive in cross-coupling. Optimization strategies include:

  • Catalyst Selection : PdCl₂(dppf) or XPhos Pd G3 for sterically hindered substrates .
  • Ligand Screening : Bidentate ligands (e.g., dppf) improve stability in Stille or Negishi couplings .
  • Solvent Effects : Use toluene for high-temperature reactions (>100°C) or THF for low-temperature Sonogashira coupling .

Q. Data Contradiction Analysis :

  • Low Yields in Suzuki Reactions : May arise from boronic acid instability. Pre-purify boronic acids via recrystallization or use aryl trifluoroborates .
  • Side Reactions : Competitive deiodination can occur; add CuI (1 eq) to suppress this in Sonogashira reactions .

Q. What are the challenges in analyzing regioselectivity during electrophilic substitutions?

Methodological Answer : The pyrrolopyridine core exhibits competing reactivity at N1, C3, and C5 positions. To control regioselectivity:

  • Directing Groups : Use the methoxy group at C4 to direct iodination to C3 via hydrogen bonding with Lewis acids (e.g., BF₃) .
  • Computational Modeling : DFT calculations predict electrophilic attack preferences (e.g., Fukui indices for C3 vs. C5) .

Q. Case Study :

  • Iodination at C3 : Achieved using NIS/BF₃·Et₂O, where BF₃ coordinates with the methoxy group, directing iodination to C3 .
  • Competitive C5 Substitution : Observed in absence of Lewis acids; monitor via LC-MS to detect byproducts .

Q. How can solubility and stability issues be addressed in aqueous reaction conditions?

Methodological Answer : The compound’s tert-butyl group enhances lipophilicity, complicating aqueous solubility. Strategies include:

  • Co-Solvents : Use DMSO:water (1:4) for biological assays .
  • Derivatization : Introduce polar groups (e.g., sulfonate esters) temporarily during synthesis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Q. Stability Data :

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 4) or basic (pH > 9) conditions .

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